molecular formula C12H22O11 B7957283 Melibiose CAS No. 13299-20-2

Melibiose

Cat. No.: B7957283
CAS No.: 13299-20-2
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-CQHUIXDMSA-N
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Description

Alpha-D-Galp-(1->6)-alpha-D-Glcp is a glycosylglucose consisting of alpha-D-galactopyranose and alpha-D-glucopyranose residues joined in sequence by a (1->6) glycosidic bond. It is functionally related to an alpha-D-glucose and an alpha-D-galactose.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.

Biological Activity

Melibiose is a disaccharide composed of glucose and galactose, primarily recognized for its role in the metabolism of certain microorganisms and its potential health benefits in humans. This article explores the biological activity of this compound, focusing on its transport mechanisms, glycation properties, and implications for health.

1. Transport Mechanisms

Recent studies have identified specific transporters responsible for the uptake of this compound in various organisms. The most notable is the This compound Transporter 1 (MBT1) found in the hemibiotrophic fungus Colletotrichum graminicola. This transporter has been characterized as a high-affinity transporter that preferentially facilitates the uptake of α-galactosides, with this compound being its optimal substrate.

Functional Characterization of MBT1

  • Expression : The MBT1 gene is expressed during infection and in specific culture conditions that mimic plant environments.
  • Transport Capacity : In experiments using baker's yeast (Saccharomyces cerevisiae), it was demonstrated that MBT1 can transport this compound effectively. The presence of this compound significantly inhibited the uptake of other sugars like maltose, indicating competitive binding at the transporter site.
SubstrateUptake Rate (pmol/min)Notes
This compound12-fold accumulationBest substrate for MBT1
Raffinose20-fold increaseCompetitive inhibition observed
MaltoseReduced by this compoundIndicates shared transport pathway

These findings suggest that MBT1 plays a crucial role in nutrient acquisition during fungal growth and pathogenesis.

2. Glycation Properties

This compound also participates in non-enzymatic glycation processes, leading to the formation of advanced glycation end-products (AGEs). A study identified this compound-derived glycation products known as MAGEs (this compound-derived AGEs), which exhibit unique structural properties compared to AGEs formed from other sugars.

Key Findings on MAGEs

  • Immunogenicity : MAGEs were found to be more immunogenic than AGEs derived from glucose or fructose, potentially contributing to autoimmune responses in conditions like diabetes.
  • Presence in Organisms : MAGEs were detected in various tissues across species, including humans, suggesting their biological relevance.

3. Health Implications

This compound has been studied for its potential health benefits, particularly concerning its role as a nondigestible disaccharide. Research indicates that this compound may enhance the absorption of certain nutrients.

Nutritional Benefits

  • Quercetin Absorption : A study showed that this compound promotes the absorption of quercetin glycosides in rats by increasing hydrolysis in the intestinal lumen. This suggests a prebiotic effect that could support gut health and nutrient bioavailability.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound across different contexts:

  • A study on marine invertebrates revealed the presence of rare this compound-containing glycosphingolipids, indicating potential novel bioactive compounds derived from marine sources .
  • Research on yeast isolates demonstrated varying growth patterns influenced by this compound availability, highlighting its role as a carbon source for microbial metabolism .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-CQHUIXDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424933
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

220585-89-7, 585-99-9, 13299-20-2
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melibiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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